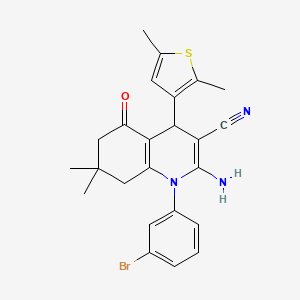![molecular formula C18H12Cl2N2O2 B11632640 2-chloro-N-[4-(4-chlorophenoxy)phenyl]pyridine-3-carboxamide](/img/structure/B11632640.png)
2-chloro-N-[4-(4-chlorophenoxy)phenyl]pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-[4-(4-chlorophenoxy)phenyl]pyridine-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a pyridine ring, a carboxamide group, and two chlorophenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(4-chlorophenoxy)phenyl]pyridine-3-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the chlorophenoxy intermediate: This involves the reaction of 4-chlorophenol with a suitable chlorinating agent to form 4-chlorophenoxy chloride.
Coupling with pyridine derivative: The chlorophenoxy intermediate is then reacted with a pyridine derivative, such as 3-aminopyridine, under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in these reactions include chlorinating agents, solvents, and catalysts to facilitate the coupling reactions.
化学反应分析
Types of Reactions
2-chloro-N-[4-(4-chlorophenoxy)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro groups.
Oxidation and reduction reactions: The pyridine ring and carboxamide group can undergo oxidation and reduction under suitable conditions.
Coupling reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and reduction reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Coupling reactions: Catalysts such as palladium or copper are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while coupling reactions can result in more complex molecular structures.
科学研究应用
2-chloro-N-[4-(4-chlorophenoxy)phenyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-chloro-N-[4-(4-chlorophenoxy)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
相似化合物的比较
Similar Compounds
Difenoconazole: A fungicide with a similar structure, used in agriculture to control fungal diseases.
Thiazole derivatives: Compounds with a thiazole ring that exhibit various biological activities.
Uniqueness
2-chloro-N-[4-(4-chlorophenoxy)phenyl]pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C18H12Cl2N2O2 |
|---|---|
分子量 |
359.2 g/mol |
IUPAC 名称 |
2-chloro-N-[4-(4-chlorophenoxy)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H12Cl2N2O2/c19-12-3-7-14(8-4-12)24-15-9-5-13(6-10-15)22-18(23)16-2-1-11-21-17(16)20/h1-11H,(H,22,23) |
InChI 键 |
PWYHLBZKNCBKHI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(5Z)-5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B11632582.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11632590.png)
![2-(4-bromophenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B11632592.png)

![methyl 2-{(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11632595.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11632597.png)
![2-[(quinazolin-4-ylsulfanyl)methyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B11632598.png)
![3-benzyl-4,7-dimethyl-5-[(4-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B11632607.png)
![N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B11632612.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11632626.png)
![propan-2-yl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11632628.png)
![2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-iodo-3-methylquinazolin-4(3H)-one](/img/structure/B11632637.png)
